n-(2-Cycloheptylethyl)prop-2-en-1-amine
Description
N-(2-Cycloheptylethyl)prop-2-en-1-amine is a secondary amine characterized by a prop-2-en-1-amine backbone substituted with a 2-cycloheptylethyl group. This structure combines an alkenyl amine with a bulky cycloheptyl moiety, influencing both its physicochemical properties and reactivity. The cycloheptyl group introduces significant steric bulk and lipophilicity, which may enhance membrane permeability and affect interactions with biological targets.
Properties
CAS No. |
5452-84-6 |
|---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-(2-cycloheptylethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H23N/c1-2-10-13-11-9-12-7-5-3-4-6-8-12/h2,12-13H,1,3-11H2 |
InChI Key |
NNMYGDJKOKWVKG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCCC1CCCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-Cycloheptylethyl)prop-2-en-1-amine can be compared to related compounds, as outlined below:
Table 1: Structural and Functional Comparison
Key Findings:
In contrast, N-(4-chlorobenzyl)prop-2-en-1-amine exhibits aromatic electron-withdrawing effects, altering reactivity in electrophilic substitutions .
Reactivity and Synthetic Utility :
- N-(2,2-Difluoroethyl)prop-2-en-1-amine demonstrates enhanced electrophilicity due to fluorine substitution, enabling efficient nucleophilic additions for fluorinated drug candidates .
- Triallylamine leverages multiple allyl groups for polymerization or cycloaddition reactions, contrasting with the single allyl group in the target compound .
Biological Activity :
- Cycloheptylethyl-substituted amines (e.g., compound 19 in ) show pseudo-irreversible inhibition of butyrylcholinesterase, attributed to the bulky substituent stabilizing enzyme-inhibitor complexes .
- Smaller substituents (e.g., difluoroethyl ) may favor metabolic stability but reduce target affinity compared to bulkier groups.
Synthetic Challenges :
- Carbocyclization reactions of allylpropargyl amines (e.g., N-(4-methoxybenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine ) exhibit low yields (~5–10%) under Ti–Mg catalysis, highlighting the sensitivity of such reactions to steric and electronic factors .
Data Tables
Table 2: Physicochemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| This compound | Not reported | Not reported | ~3.5* | 1 | 1 |
| N-(4-Chlorobenzyl)prop-2-en-1-amine | Not reported | Not reported | 2.1 | 1 | 1 |
| 2-Chloro-N-ethylprop-2-en-1-amine | Not reported | Not reported | 1.2 | 1 | 1 |
*Estimated via analogous cycloheptane derivatives .
Q & A
Q. Q. What safety protocols are essential for handling This compound?
- Guidelines :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and purification .
- Storage : Keep in amber glass bottles under nitrogen at −20°C to prevent allyl group oxidation .
- Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite. Avoid incineration due to toxic fume risks .
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